3-Amino-6-bromo-N-isopropylpyrazine-2-carboxamide
Overview
Description
3-Amino-6-bromo-N-isopropylpyrazine-2-carboxamide is a nitrogen-containing heterocyclic compound. It is part of the pyrazine family, which is known for its diverse biological activities and applications in various fields such as pharmaceuticals, organic materials, and natural products. The presence of both amino and bromo substituents on the pyrazine ring makes this compound particularly interesting for synthetic and medicinal chemistry.
Preparation Methods
The synthesis of 3-Amino-6-bromo-N-isopropylpyrazine-2-carboxamide typically involves the following steps:
Isopropylation: The isopropyl group is introduced through alkylation reactions under suitable conditions.
Industrial production methods often involve optimizing these steps to ensure high yield and purity, using catalysts and specific reaction conditions to facilitate the process.
Chemical Reactions Analysis
3-Amino-6-bromo-N-isopropylpyrazine-2-carboxamide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The amino group can be oxidized or reduced depending on the reagents used.
Cyclization: The compound can undergo intramolecular cyclization to form more complex structures.
Common reagents used in these reactions include palladium catalysts, sodium tert-butoxide, and various oxidizing or reducing agents. Major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
3-Amino-6-bromo-N-isopropylpyrazine-2-carboxamide has several applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Medicine: It is explored for its potential therapeutic effects, particularly in drug discovery and development.
Mechanism of Action
The exact mechanism of action of 3-Amino-6-bromo-N-isopropylpyrazine-2-carboxamide is not well-documented. it is believed to interact with specific molecular targets and pathways, influencing biological processes. Further research is needed to elucidate its precise mechanism and molecular interactions.
Comparison with Similar Compounds
Similar compounds to 3-Amino-6-bromo-N-isopropylpyrazine-2-carboxamide include:
3-Amino-6-bromopyridine: Shares the bromine and amino substituents but differs in the ring structure.
Pyrrolopyrazine derivatives: These compounds have similar biological activities and are used in drug discovery.
The uniqueness of this compound lies in its specific substituents and their positions on the pyrazine ring, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
3-amino-6-bromo-N-propan-2-ylpyrazine-2-carboxamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11BrN4O/c1-4(2)12-8(14)6-7(10)11-3-5(9)13-6/h3-4H,1-2H3,(H2,10,11)(H,12,14) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GTLWFWYPPOCNIN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=O)C1=NC(=CN=C1N)Br | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11BrN4O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.10 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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